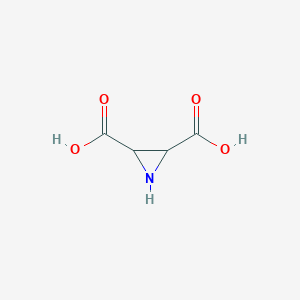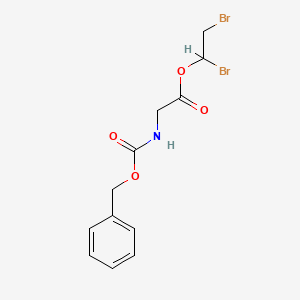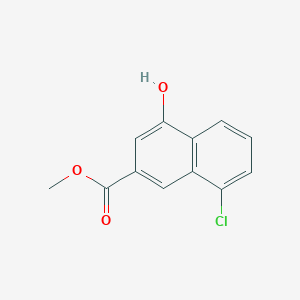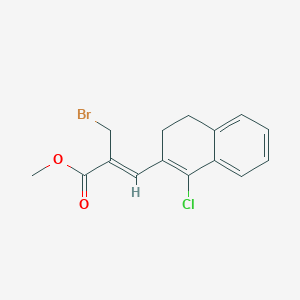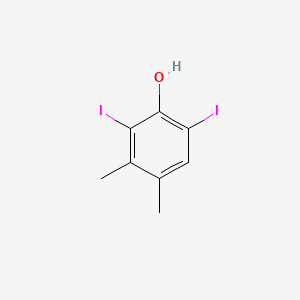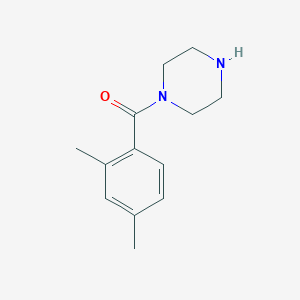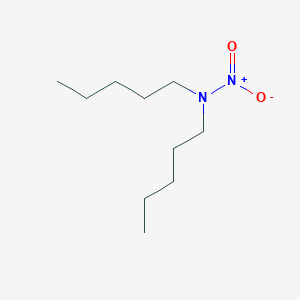![molecular formula C15H11F3O7S B13940057 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound with a unique structure that includes both acetyloxy and trifluoromethylsulfonyl groups
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The trifluoromethylsulfonyl group is often introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy and trifluoromethylsulfonyl groups can be substituted under appropriate conditions.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and testing.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar compounds include other naphthalenecarboxylic acid derivatives with different substituents. For example:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxylic acid, 4-(hydroxy)-, methyl ester: Contains a hydroxy group instead of an acetyloxy group, affecting its solubility and reactivity.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H11F3O7S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-8-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C15H11F3O7S/c1-8(19)24-13-7-9(14(20)23-2)6-11-10(13)4-3-5-12(11)25-26(21,22)15(16,17)18/h3-7H,1-2H3 |
Clave InChI |
DLHUTXJYJCAHES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C1C=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
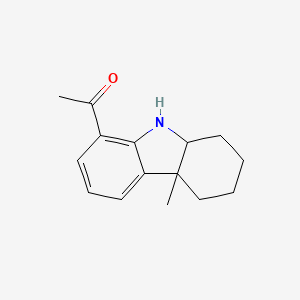
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
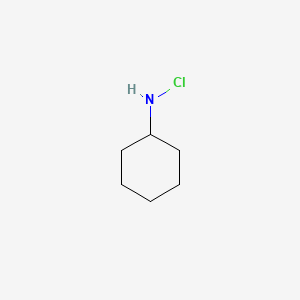
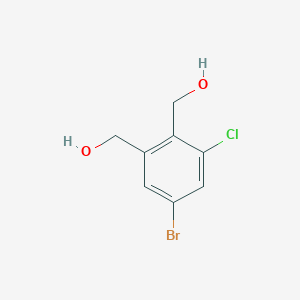
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)

